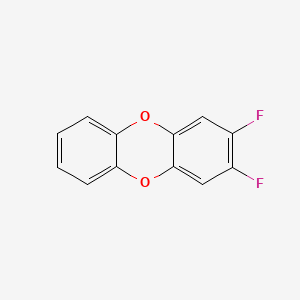

2,3-Difluorodibenzo-P-dioxin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-Difluorodibenzo-P-dioxin is a chemical compound belonging to the family of dioxins, which are known for their environmental persistence and potential toxicity. This compound consists of two benzene rings connected by two oxygen atoms, with fluorine atoms substituted at the 2 and 3 positions on the benzene rings. Dioxins, including this compound, are often by-products of industrial processes and combustion activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluorodibenzo-P-dioxin typically involves the fluorination of dibenzo-P-dioxin. One common method includes the use of fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes. These processes are designed to ensure high yield and purity of the compound. The use of advanced fluorination techniques and equipment is essential to manage the reactivity of fluorine and to ensure the safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluorodibenzo-P-dioxin can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxygenated derivatives.

Reduction: Reduction reactions can lead to the removal of fluorine atoms, resulting in less fluorinated or non-fluorinated dioxins.

Substitution: Fluorine atoms can be substituted with other halogens or functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce partially or fully de-fluorinated dioxins .

Scientific Research Applications

2,3-Difluorodibenzo-P-dioxin has several applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of dioxins and their derivatives.

Biology: Research on its biological effects helps in understanding the toxicity and environmental impact of dioxins.

Medicine: Studies on its interaction with biological systems can provide insights into the mechanisms of dioxin toxicity and potential therapeutic interventions.

Mechanism of Action

The mechanism of action of 2,3-Difluorodibenzo-P-dioxin involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates a signaling pathway that leads to the expression of various genes involved in xenobiotic metabolism. This activation can result in toxic effects, including disruption of endocrine function, immune suppression, and carcinogenesis .

Comparison with Similar Compounds

Similar Compounds

Polychlorinated dibenzo-P-dioxins (PCDDs): These compounds have chlorine atoms instead of fluorine and are known for their high toxicity.

Polybrominated dibenzo-P-dioxins (PBDDs): These compounds contain bromine atoms and share similar toxicological properties with PCDDs.

Polychlorinated biphenyls (PCBs): Although structurally different, PCBs exhibit dioxin-like toxicity and are often studied alongside dioxins.

Uniqueness

2,3-Difluorodibenzo-P-dioxin is unique due to the presence of fluorine atoms, which can influence its chemical reactivity and biological activity. The fluorine atoms can affect the compound’s stability, making it more resistant to metabolic degradation compared to its chlorinated or brominated counterparts .

Properties

CAS No. |

50585-38-1 |

|---|---|

Molecular Formula |

C12H6F2O2 |

Molecular Weight |

220.17 g/mol |

IUPAC Name |

2,3-difluorodibenzo-p-dioxin |

InChI |

InChI=1S/C12H6F2O2/c13-7-5-11-12(6-8(7)14)16-10-4-2-1-3-9(10)15-11/h1-6H |

InChI Key |

ULFNOXMWCAHZMB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=CC(=C(C=C3O2)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-Methylbicyclo[3.1.0]hexan-1-yl)pyrrolidine](/img/structure/B12866611.png)

![2-Bromo-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12866621.png)

![N2-Methyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine](/img/structure/B12866633.png)

![Spiro[fluorene-9,9'-xanthen]-2'-yl-diphenyl phosphine oxide](/img/structure/B12866674.png)